molecular formula C8H7N5O3 B6105195 2-(4-NITRO-1H-PYRAZOL-1-YL)-1-(1H-PYRAZOL-1-YL)ETHAN-1-ONE

2-(4-NITRO-1H-PYRAZOL-1-YL)-1-(1H-PYRAZOL-1-YL)ETHAN-1-ONE

Cat. No.: B6105195
M. Wt: 221.17 g/mol
InChI Key: PQDHJRJSBZANPG-UHFFFAOYSA-N
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Description

2-(4-NITRO-1H-PYRAZOL-1-YL)-1-(1H-PYRAZOL-1-YL)ETHAN-1-ONE is a synthetic organic compound that features two pyrazole rings and a nitro group. Compounds with pyrazole rings are often of interest due to their diverse biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-NITRO-1H-PYRAZOL-1-YL)-1-(1H-PYRAZOL-1-YL)ETHAN-1-ONE typically involves the reaction of a pyrazole derivative with a nitro-substituted pyrazole under specific conditions. Common reagents might include pyrazole, nitro-pyrazole, and suitable catalysts. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-NITRO-1H-PYRAZOL-1-YL)-1-(1H-PYRAZOL-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The pyrazole rings can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic or nucleophilic reagents depending on the desired substitution.

Major Products

    Oxidation: Formation of nitro-oxidized derivatives.

    Reduction: Formation of amino-pyrazole derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development due to its unique structure and biological activity.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-NITRO-1H-PYRAZOL-1-YL)-1-(1H-PYRAZOL-1-YL)ETHAN-1-ONE would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity and leading to a biological response. The nitro group could play a role in redox reactions, while the pyrazole rings might interact with various molecular targets.

Comparison with Similar Compounds

Similar Compounds

    1-(4-NITROPHENYL)-1H-PYRAZOLE: Another nitro-substituted pyrazole with similar chemical properties.

    1-(1H-PYRAZOL-1-YL)ETHANONE: A simpler pyrazole derivative without the nitro group.

Uniqueness

2-(4-NITRO-1H-PYRAZOL-1-YL)-1-(1H-PYRAZOL-1-YL)ETHAN-1-ONE is unique due to the presence of both a nitro group and two pyrazole rings, which can confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

2-(4-nitropyrazol-1-yl)-1-pyrazol-1-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5O3/c14-8(12-3-1-2-9-12)6-11-5-7(4-10-11)13(15)16/h1-5H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQDHJRJSBZANPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(=O)CN2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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